molecular formula C12H20NNaO8S B12757256 Topiramate sodium CAS No. 488127-49-7

Topiramate sodium

Cat. No.: B12757256
CAS No.: 488127-49-7
M. Wt: 361.35 g/mol
InChI Key: ZUWVVMMRNQEJMW-WGAVTJJLSA-N
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Description

Topiramate sodium is a sulfamate-substituted monosaccharide with the chemical formula C12H20NNaO8S. It is primarily known for its use as an anticonvulsant and in the prevention of migraines. This compound is a derivative of the naturally occurring monosaccharide D-fructose and has a unique structure that distinguishes it from other antiepileptic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Topiramate sodium can be synthesized through various methods. One common synthetic route involves the reaction of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes the use of reverse-phase columns and specific mobile phase compositions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Topiramate sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

Topiramate sodium has a wide range of scientific research applications, including:

Mechanism of Action

Topiramate sodium exerts its effects through multiple mechanisms:

    Blocking Voltage-Gated Sodium Channels: This prevents the propagation of abnormal electrical activity in the brain.

    Inhibiting Glutamate Receptors: Reduces excitatory neurotransmission.

    Enhancing Gamma-Aminobutyric Acid (GABA) Receptors: Increases inhibitory neurotransmission.

    Inhibiting Carbonic Anhydrase: Affects ion balance and neuronal activity

Comparison with Similar Compounds

Topiramate sodium is unique due to its multiple mechanisms of action and its sulfamate-substituted monosaccharide structure. Similar compounds include:

    Lamotrigine: Another anticonvulsant that primarily blocks sodium channels.

    Levetiracetam: An antiepileptic drug that modulates synaptic vesicle protein 2A.

    Carbamazepine: Used for epilepsy and bipolar disorder, it also blocks sodium channels.

    Oxcarbazepine: A derivative of carbamazepine with similar mechanisms

This compound stands out due to its broad range of applications and its unique chemical structure, making it a valuable compound in both research and clinical settings.

Properties

CAS No.

488127-49-7

Molecular Formula

C12H20NNaO8S

Molecular Weight

361.35 g/mol

IUPAC Name

sodium;[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonylazanide

InChI

InChI=1S/C12H20NO8S.Na/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12;/h7-9H,5-6H2,1-4H3,(H-,13,14,15);/q-1;+1/t7-,8-,9+,12+;/m1./s1

InChI Key

ZUWVVMMRNQEJMW-WGAVTJJLSA-N

Isomeric SMILES

CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[Na+]

Canonical SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[Na+]

Origin of Product

United States

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